5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.15862589 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds in Drug Design
Heterocyclic compounds, such as pyrazole and pyrimidine derivatives, are crucial in medicinal chemistry due to their pharmacological therapeutic potentials. For instance, pyrimidine-based compounds have been reported for potential applications in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy. The versatility of heterocyclic compounds in drug designs is attributed to their ability to interact with various biological targets, showcasing their significance in new drug discovery efforts (Ajani et al., 2019).
Structural Studies for Drug Development
Structural investigations of heterocyclic compounds, such as pyrrolopyrrole derivatives, provide insights into their molecular conformations, which are crucial for understanding their pharmacological actions. The hydrogen-bonded sheets formed by these molecules highlight the significance of molecular architecture in developing compounds with desired biological activities (Quiroga et al., 2013).
Corrosion Inhibition
Pyrazole derivatives have been studied for their corrosion inhibition performance, demonstrating the potential of heterocyclic compounds in protecting metals against corrosion. This application is particularly relevant in industries where metal longevity is critical. The effectiveness of these inhibitors showcases the broad applicability of such compounds beyond pharmaceuticals, extending into materials science and engineering (Yadav et al., 2016).
Electropolymerization and Material Science
The electropolymerization of aromatic pyrrole derivatives demonstrates the utility of heterocyclic compounds in creating advanced materials. These materials have applications in electronics and coatings, highlighting the interdisciplinary nature of research involving such compounds. The ability to form self-assembled monolayers and conduct electropolymerization opens up possibilities for creating novel polymeric materials with specific properties (Schneider et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonyl]-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-19-8-7-12-10-20(11-15(12)19)17(23)14-9-16(22)21(18-14)13-5-3-2-4-6-13/h2-6,9,12,15,18H,7-8,10-11H2,1H3/t12-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUNRDWASLWDPP-SWLSCSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CN(C2)C(=O)C3=CC(=O)N(N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CN(C2)C(=O)C3=CC(=O)N(N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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